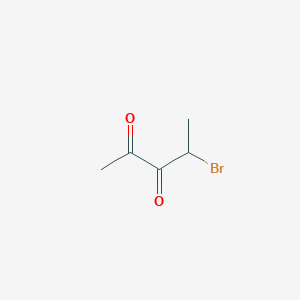

4-Bromopentane-2,3-dione

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromopentane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3(6)5(8)4(2)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBQPPMMBOGTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21619-25-0 | |

| Record name | 4-bromopentane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Bromopentane-2,3-dione (CAS 21619-25-0): A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Bromopentane-2,3-dione, a reactive α-halo-α-diketone with significant potential as a versatile building block in organic synthesis and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes established principles of organic chemistry to offer valuable insights into its properties, synthesis, reactivity, and potential applications.

Core Molecular Profile

4-Bromopentane-2,3-dione, with the CAS number 21619-25-0, possesses a unique molecular architecture that underpins its chemical behavior. The presence of two adjacent carbonyl groups and a bromine atom on the α-carbon to one of the carbonyls renders it a highly electrophilic and versatile reagent.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromopentane-2,3-dione is presented in the table below. These values are primarily computed and provide a foundational understanding of the molecule's characteristics.[1][2]

| Property | Value | Source |

| CAS Number | 21619-25-0 | [1][2] |

| Molecular Formula | C₅H₇BrO₂ | [1][2] |

| Molecular Weight | 179.01 g/mol | [1] |

| IUPAC Name | 4-bromopentane-2,3-dione | [1] |

| Canonical SMILES | CC(C(=O)C(=O)C)Br | [1] |

| InChI Key | VHBQPPMMBOGTCI-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| XLogP3-AA | 0.8 | [1] |

Structural Representation

Figure 1: 2D structure of 4-Bromopentane-2,3-dione.

Synthesis and Purification

The primary route for the synthesis of 4-Bromopentane-2,3-dione is through the α-bromination of the corresponding diketone, 2,3-pentanedione. This reaction is a classic example of electrophilic substitution at the α-carbon of a carbonyl compound.

Proposed Synthetic Protocol

Reaction Scheme:

Figure 2: Synthetic pathway to 4-Bromopentane-2,3-dione.

Illustrative Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 2,3-pentanedione (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Bromination: A solution of bromine (1.0 eq) in the same solvent is added dropwise to the stirred solution of the diketone. The addition rate should be controlled to maintain the reaction temperature below 5 °C. A catalytic amount of hydrobromic acid can be added to facilitate the reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure 4-Bromopentane-2,3-dione.

Causality Behind Experimental Choices: The choice of a non-polar aprotic solvent like dichloromethane minimizes side reactions. The use of an ice bath is crucial to control the exothermicity of the bromination reaction and to prevent over-bromination. The aqueous work-up is essential to neutralize acidic byproducts and remove water-soluble impurities.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals:

-

A doublet for the methyl protons at C5.

-

A quartet for the proton at C4, split by the adjacent methyl protons.

-

A singlet for the methyl protons at C1.

The chemical shifts will be influenced by the electronegativity of the adjacent carbonyl and bromine atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit five signals corresponding to the five carbon atoms in the molecule. The two carbonyl carbons will appear at the downfield end of the spectrum (typically >190 ppm). The carbon bearing the bromine atom (C4) will also be significantly downfield due to the deshielding effect of the halogen.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups, expected in the region of 1700-1740 cm⁻¹. A C-Br stretching vibration would be observed in the fingerprint region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of bromine and acyl groups.

Reactivity and Synthetic Utility

The chemical reactivity of 4-Bromopentane-2,3-dione is dictated by the interplay of its functional groups. The electron-withdrawing nature of the two carbonyl groups enhances the electrophilicity of the carbon-bromine bond, making it a potent alkylating agent.

Nucleophilic Substitution

The primary mode of reactivity involves the displacement of the bromide ion by a wide range of nucleophiles. This allows for the introduction of various functionalities at the C4 position, making it a valuable precursor for the synthesis of more complex molecules.

Figure 3: General nucleophilic substitution pathway.

Heterocyclic Synthesis

α-Halo diketones are well-established precursors for the synthesis of a diverse array of heterocyclic compounds. By reacting with binucleophilic reagents, 4-Bromopentane-2,3-dione can be utilized in condensation reactions to form five-, six-, and seven-membered rings, which are prevalent scaffolds in many pharmaceuticals. For example, reaction with hydrazines could yield pyrazoles, while reaction with hydroxylamine could lead to isoxazoles.

Potential in Drug Discovery

The introduction of a bromine atom into a molecule can significantly impact its pharmacological properties. This "heavy atom effect" can enhance binding affinity to target proteins and influence metabolic pathways.[3] Therefore, 4-Bromopentane-2,3-dione represents an attractive starting material for the synthesis of novel drug candidates. The diketone functionality also provides a handle for further chemical modifications, allowing for the exploration of a broad chemical space.

Safety and Handling

4-Bromopentane-2,3-dione is classified as a flammable liquid and is known to cause skin and eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate safety precautions must be taken during its handling and use.

GHS Hazard Statements: [1]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

4-Bromopentane-2,3-dione is a reactive and versatile chemical entity with considerable potential in synthetic organic chemistry and medicinal chemistry. While detailed experimental data is currently scarce in the public domain, its structural features suggest a rich and varied chemistry. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the synthetic utility of this promising building block. Further research into its specific reactions and applications is warranted and is expected to unveil new avenues for the synthesis of novel and biologically active compounds.

References

-

PubChem. 4-Bromopentane-2,3-dione. National Center for Biotechnology Information. [Link]

-

LookChem. 4-bromopentane-2,3-dione. [Link]

-

PubChem. (2S,3S,4R)-4-bromopentane-2,3-diol. National Center for Biotechnology Information. [Link]

-

LookChem. 3-broMopentane-2,4-dione. [Link]

-

ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

-

ResearchGate. Benzoylacetone as a Building Block in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridinethione and Its Derivatives. [Link]

-

Organic Syntheses. 2-bromopentane. [Link]

-

European Journal of Chemistry. 3-Formylchromones as diverse building blocks in heterocycles synthesis. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromopentane-2,3-dione from 2,3-pentanedione

This guide provides a comprehensive overview of the synthesis of 4-Bromopentane-2,3-dione, a valuable building block in organic synthesis, starting from the readily available precursor 2,3-pentanedione. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a deep dive into the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for purification and characterization.

Introduction

4-Bromopentane-2,3-dione, an α-haloketone, is a versatile intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of the bromine atom at the α-position to the dicarbonyl moiety activates the molecule for a range of nucleophilic substitution and elimination reactions, making it a key component in the construction of diverse molecular architectures. This guide focuses on a reliable and high-yielding method for its preparation via the electrophilic bromination of 2,3-pentanedione.

Reaction Mechanism and Rationale

The synthesis of 4-Bromopentane-2,3-dione from 2,3-pentanedione proceeds via an acid-catalyzed α-bromination reaction. The mechanism involves the tautomerization of the ketone to its enol form, which then acts as a nucleophile to attack molecular bromine.

The generally accepted mechanism for the acid-catalyzed bromination of a ketone involves the following key steps:

-

Enolization: The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst (e.g., HBr). This increases the acidity of the α-hydrogens, facilitating their removal by a weak base (like the solvent or another molecule of the diketone) to form the enol intermediate. For an unsymmetrical diketone like 2,3-pentanedione, enolization can occur at either the C1 or C4 position.

-

Nucleophilic Attack: The electron-rich double bond of the enol tautomer acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).

-

Deprotonation: The resulting intermediate is then deprotonated to regenerate the carbonyl group, yielding the α-bromo dione and hydrogen bromide (HBr).

The regioselectivity of the bromination of 2,3-pentanedione is influenced by the stability of the resulting enol intermediates. The enol formed by deprotonation at the C4 position is generally favored due to steric and electronic factors, leading to 4-Bromopentane-2,3-dione as the major product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-Bromopentane-2,3-dione from 2,3-pentanedione.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 2,3-Pentanedione | Reagent grade, ≥97% |

| Bromine (Br₂) | Reagent grade, ≥99.5% |

| Chloroform (CHCl₃) | ACS grade, anhydrous |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Sodium Sulfate (Na₂SO₄) | Anhydrous |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Bromopentane-2,3-dione.

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-pentanedione (1.0 eq) in anhydrous chloroform.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (1.0 eq) in chloroform from the dropping funnel to the stirred solution of 2,3-pentanedione. The addition should be carried out at a rate that maintains the reaction temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it is consumed in the reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will neutralize any remaining acid (HBr).

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 4-Bromopentane-2,3-dione can be further purified by vacuum distillation if necessary.

Characterization of the Final Product

The identity and purity of the synthesized 4-Bromopentane-2,3-dione should be confirmed by various spectroscopic methods.

| Property | Value |

| Molecular Formula | C₅H₇BrO₂ |

| Molecular Weight | 179.01 g/mol [1] |

| Appearance | Colorless to pale yellow oil |

| CAS Number | 21619-25-0[1] |

While specific, publicly available spectra for 4-Bromopentane-2,3-dione are limited, the expected spectroscopic data based on its structure are as follows:

-

¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methyl protons adjacent to the unbrominated carbonyl group, a doublet for the methyl protons on the carbon bearing the bromine atom, and a quartet for the proton on the carbon bearing the bromine atom.

-

¹³C NMR (CDCl₃): The spectrum should exhibit signals for the two carbonyl carbons, the two methyl carbons, and the brominated methine carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands in the carbonyl stretching region (around 1700-1740 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety Considerations

Working with bromine requires strict adherence to safety protocols due to its high toxicity and corrosive nature.

-

Handling Bromine: Always handle bromine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.

-

α-Bromoketones: α-Bromoketones are lachrymators and skin irritants. Avoid inhalation of vapors and direct contact with the skin and eyes.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Brominated organic waste should be collected separately.

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis, purification, and characterization of 4-Bromopentane-2,3-dione from 2,3-pentanedione. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions, researchers can reliably produce this valuable synthetic intermediate for their research and development endeavors.

References

-

PubChem. 4-Bromopentane-2,3-dione. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Alpha-Brominated Diketones

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to probe the vibrational modes of molecules and elucidate functional groups. This guide provides an in-depth exploration of the IR spectroscopy of a specific and synthetically important class of compounds: alpha-brominated diketones. We will delve into the fundamental principles governing their spectral features, the subtle yet significant effects of alpha-bromination, and the practical considerations for accurate spectral acquisition and interpretation.

The Carbonyl Signature: A Foundation in IR Spectroscopy

The carbonyl (C=O) group is one of the most readily identifiable functionalities in an IR spectrum due to its strong and characteristic absorption.[1][2][3] This intensity arises from the large change in dipole moment during the C=O stretching vibration.[3][4] The absorption typically appears in a relatively uncluttered region of the spectrum, generally between 1600 and 1900 cm⁻¹.[3][4] The precise frequency of the C=O stretch is exquisitely sensitive to its molecular environment, making IR spectroscopy a powerful tool for structural elucidation.[2][5][6]

Several key factors influence the C=O stretching frequency:

-

Physical State and Hydrogen Bonding: In the gas phase, carbonyl compounds absorb at higher frequencies. In the liquid state or in solution, intermolecular interactions, particularly hydrogen bonding, can lower the stretching frequency by 15 to 20 cm⁻¹.[7]

-

Electronic Effects: Electron-donating groups attached to the carbonyl carbon tend to decrease the C=O stretching frequency by stabilizing the single-bond character of the carbonyl group through resonance.[1][7] Conversely, electron-withdrawing groups increase the frequency.[7]

-

Conjugation: Conjugation of the carbonyl group with a double bond or an aromatic ring lowers the stretching frequency by 20-40 cm⁻¹ due to delocalization of the π-electrons, which reduces the double-bond character of the C=O bond.[1][7][8]

-

Ring Strain: Incorporating a carbonyl group into a strained ring system (e.g., in cyclobutanone or cyclopentanone) increases the stretching frequency.[1][5][6][8] This is because the C-CO-C bond angle is constrained, leading to increased s-character in the C=O sigma bond and a stronger, shorter double bond.[7]

The Nuances of Diketones: Coupled Vibrations and Conformational Isomers

When two carbonyl groups are present in a molecule, as in diketones, their vibrational modes can couple. This coupling can lead to the appearance of two distinct C=O stretching bands, corresponding to symmetric and asymmetric stretching vibrations. For acyclic anhydrides, these two bands are typically separated by about 60 ± 30 cm⁻¹, with the higher frequency asymmetric stretch being more intense.[7] Cyclic anhydrides also exhibit two carbonyl absorptions, but the lower frequency band is the strongest.[7]

The relative orientation of the two carbonyl dipoles significantly influences the IR spectrum. This is particularly important in 1,2-diketones and 1,3-diketones, where rotational isomerism can lead to different conformers with distinct spectral signatures.

The Impact of Alpha-Bromination: An Inductive Tug-of-War

The introduction of a bromine atom at the alpha-position to a carbonyl group introduces a strong inductive effect. Bromine is a highly electronegative atom that withdraws electron density from the adjacent carbon atom. This inductive electron withdrawal has a profound effect on the C=O bond.

The primary consequence of alpha-bromination is an increase in the carbonyl stretching frequency. The withdrawal of electron density by the bromine atom strengthens and shortens the C=O bond, leading to a higher vibrational frequency. This effect is well-documented for alpha-halo ketones in general.[9]

The magnitude of this frequency shift is dependent on the conformation, specifically the dihedral angle between the C=O and C-Br bonds. Studies on α-haloketones have shown that they can exist as rotational isomers.[9] The cisoid form, where the halogen and oxygen atoms are eclipsed, is often more stable than the transoid form.[9] This conformational preference can influence the observed IR spectrum.

The presence of the bromine atom can also be directly observed in the IR spectrum through its C-Br stretching vibration, which typically appears in the 690-515 cm⁻¹ range.[10]

The following table summarizes the expected shifts in C=O stretching frequencies for ketones and the influence of alpha-bromination.

| Compound Type | Typical C=O Stretch (cm⁻¹) | Effect of α-Bromination on C=O Stretch |

| Saturated Acyclic Ketone | 1715 ± 7 | Increase |

| Saturated Cyclohexanone | ~1715 | Increase |

| Saturated Cyclopentanone | ~1750 | Increase |

| Conjugated Ketone | 1685-1665 | Increase |

Advanced Spectral Phenomena in α-Brominated Diketones

Beyond the primary inductive effect, other phenomena can influence the IR spectra of these complex molecules, leading to more intricate spectral patterns.

Fermi Resonance

Fermi resonance is a quantum mechanical interaction between a fundamental vibrational mode and an overtone or combination band of similar energy and symmetry.[11][12][13][14] This interaction can lead to two bands appearing in the spectrum where only one was expected, with the overtone "stealing" intensity from the fundamental.[11] In the context of α-brominated diketones, it is possible for the carbonyl stretching vibration to enter into Fermi resonance with an overtone of a lower-frequency vibration, such as a C-C stretching or bending mode.[15] This can result in a splitting of the carbonyl absorption band.[13][16]

Solvent Effects

The choice of solvent can significantly impact the IR spectrum of a carbonyl compound.[16][17] Polar solvents can interact with the carbonyl dipole, leading to a lowering of the stretching frequency. For α-brominated diketones, the interplay between the two carbonyl groups, the bromine atom, and the solvent molecules can lead to complex and solvent-dependent spectral changes. It is crucial to report the solvent used when acquiring and comparing IR spectra.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable and interpretable IR spectrum of an α-brominated diketone, the following step-by-step methodology is recommended.

Objective: To acquire a high-resolution Fourier-transform infrared (FT-IR) spectrum of a solid or liquid α-brominated diketone.

Materials:

-

FT-IR spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector)

-

Sample of the α-brominated diketone

-

Appropriate solvent (e.g., chloroform, carbon tetrachloride, or acetonitrile, ensuring it has transparent windows in the region of interest)

-

For solid samples: Potassium bromide (KBr, IR-grade), mortar and pestle, pellet press

-

For liquid samples or solutions: IR-transparent salt plates (e.g., NaCl or KBr) and a demountable cell or a fixed-pathlength cell

-

Volumetric flasks and pipettes for solution preparation

-

Nitrogen or dry air source for purging the spectrometer

Procedure:

-

Spectrometer Preparation:

-

Turn on the FT-IR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure thermal stability.

-

Purge the sample compartment with dry nitrogen or dry air to minimize atmospheric water and carbon dioxide interference.

-

-

Sample Preparation (choose one of the following methods):

-

For Solid Samples (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the α-brominated diketone with approximately 100-200 mg of dry, IR-grade KBr in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Carefully remove the pellet and place it in the sample holder of the spectrometer.

-

-

For Liquid Samples (Neat Liquid Method):

-

Place a drop of the liquid α-brominated diketone onto one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

Mount the salt plates in the sample holder.

-

-

For Solutions:

-

Prepare a dilute solution of the α-brominated diketone (typically 0.1-1% w/v) in a suitable IR-transparent solvent.

-

Fill a liquid cell of known pathlength with the solution.

-

Place the cell in the sample holder.

-

-

-

Background Spectrum Acquisition:

-

With the empty sample compartment (or with the pure solvent in the case of solution measurements), acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the solvent.

-

-

Sample Spectrum Acquisition:

-

Place the prepared sample in the sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the key absorption bands, paying close attention to the carbonyl stretching region (1600-1800 cm⁻¹), C-H stretching region (2800-3100 cm⁻¹), and the fingerprint region (below 1500 cm⁻¹), including the C-Br stretch.

-

Visualizing the Key Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Caption: Factors influencing the carbonyl stretching frequency (ν).

Caption: Experimental workflow for IR spectral acquisition.

Conclusion

The infrared spectroscopy of alpha-brominated diketones is a nuanced field where the interplay of inductive effects, conformational isomerism, and potential vibrational coupling dictates the final spectral appearance. A thorough understanding of these principles is essential for the accurate interpretation of spectral data and the confident structural assignment of these important synthetic intermediates. By following rigorous experimental protocols and applying a sound theoretical framework, researchers can fully leverage the power of IR spectroscopy in their scientific endeavors.

References

-

Al-Jalal, N. A. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. Retrieved from [Link]

-

Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

-

Van der Eycken, J., & Meiresonne, R. (2021). Synthetic Access to Aromatic α-Haloketones. MDPI. Retrieved from [Link]

-

Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

- (n.d.). Carbonyl - compounds - IR - spectroscopy.

-

Gable, K. (2018, September 22). Carbonyl Stretching Vibrations. Oregon State University. Retrieved from [Link]

-

Smith, B. C. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Retrieved from [Link]

-

(n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

-

Jones, R. N., & Sandorfy, C. (1956). Solvent Effects on Carbonyl Bands in Infrared Spectra. Optica Publishing Group. Retrieved from [Link]

-

(2023, January 4). FTIR-03 || Overtones, Fermi resonance and combination bands || IR spectroscopy. YouTube. Retrieved from [Link]

-

Kagarise, R. E. (n.d.). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. Defense Technical Information Center. Retrieved from [Link]

-

(n.d.). Fermi resonance – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties. Chemistry LibreTexts. Retrieved from [Link]

-

(2025, January 21). What Is Fermi Resonance In IR Spectroscopy?. YouTube. Retrieved from [Link]

-

Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

-

B. S. J. Prakash, J. L. S. D. V., & S. L. S. (2004). IR Spectroscopy of M+(Acetone) Complexes (M = Mg, Al, Ca): Cation−Carbonyl Binding Interactions. The Journal of Physical Chemistry A. Retrieved from [Link]

-

(2025, July 30). Unveiling the Secrets: Carbonyl IR Spectra Decoded. Berkeley Learning Hub. Retrieved from [Link]

Sources

- 1. The C=O Stretch [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. youtube.com [youtube.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. OPG [opg.optica.org]

- 17. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Stability and Storage of 4-Bromopentane-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromopentane-2,3-dione is a reactive organic molecule featuring two key functional groups: an α-haloketone and a vicinal dicarbonyl. This combination imparts a high degree of synthetic utility, but also introduces inherent instability. This guide provides a comprehensive overview of the anticipated stability profile of 4-Bromopentane-2,3-dione, detailing its likely degradation pathways and providing robust, field-proven protocols for its appropriate storage and handling. Furthermore, this document outlines a suite of experimental procedures for researchers to validate and establish specific stability parameters for their own samples, ensuring the integrity of their research and development activities.

Introduction: The Duality of Reactivity and Instability

4-Bromopentane-2,3-dione, with the chemical formula C₅H₇BrO₂, is a valuable intermediate in organic synthesis.[1][2] Its utility stems from the presence of two highly reactive centers: the electrophilic carbon bearing the bromine atom and the adjacent dicarbonyl moiety. This structure allows for a variety of chemical transformations, making it a versatile building block. However, the very features that make this compound synthetically attractive also render it susceptible to degradation. Understanding the interplay of these functional groups is paramount to ensuring its effective use and storage.

The α-haloketone functionality is known for its susceptibility to nucleophilic substitution and elimination reactions.[3] The vicinal dicarbonyl group enhances the electrophilicity of the carbonyl carbons and can participate in a range of reactions, including hydration and enolization. The juxtaposition of these two groups in 4-Bromopentane-2,3-dione suggests a complex stability profile that warrants careful consideration.

Predicted Chemical Stability and Degradation Pathways

Susceptibility to Nucleophilic Attack

The carbon atom attached to the bromine is highly electrophilic and susceptible to attack by nucleophiles.[4] This can lead to the displacement of the bromide ion. Common laboratory nucleophiles such as water, alcohols, and amines can all potentially react with 4-Bromopentane-2,3-dione, leading to its decomposition.

Dehydrobromination

In the presence of a base, α-bromo ketones can undergo dehydrobromination to yield α,β-unsaturated ketones.[3][5] This is a significant potential degradation pathway, particularly if the compound is exposed to basic conditions.

Hydrolysis

Given its reactivity, 4-Bromopentane-2,3-dione is expected to be sensitive to hydrolysis. The presence of water can lead to the substitution of the bromine atom with a hydroxyl group, and potentially further reactions involving the dicarbonyl moiety. It is crucial to protect the compound from moisture to prevent this degradation pathway.

Photostability

Organic molecules containing carbonyl and halogen functional groups can be susceptible to photodegradation. Exposure to light, particularly UV radiation, may induce cleavage of the carbon-bromine bond or other photochemical reactions, leading to the formation of impurities.

Thermal Stability

Vicinal dicarbonyl compounds can be thermally labile.[6] While specific data for 4-Bromopentane-2,3-dione is unavailable, it is prudent to assume that elevated temperatures could promote decomposition.

A visual representation of the primary predicted degradation pathways is provided below:

Caption: Predicted Degradation Pathways for 4-Bromopentane-2,3-dione.

Recommended Storage and Handling Protocols

Based on the predicted instabilities, the following storage and handling protocols are recommended to maximize the shelf-life and maintain the purity of 4-Bromopentane-2,3-dione.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | To minimize the rate of potential thermal degradation and other decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent reactions with atmospheric moisture and oxygen. |

| Light | Protect from light. Store in an amber vial or in the dark. | To prevent photodegradation. |

| Moisture | Keep container tightly sealed. Handle in a dry environment. | To prevent hydrolysis. |

| Purity | Use high-purity, dry solvents and reagents when handling. | To avoid introducing nucleophiles or bases that could initiate degradation. |

Experimental Protocols for Stability Validation

The following section provides detailed, step-by-step methodologies for conducting stability studies on 4-Bromopentane-2,3-dione. These protocols are based on established international guidelines, such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD).[5][7][8]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[9]

Objective: To investigate the degradation of 4-Bromopentane-2,3-dione under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of 4-Bromopentane-2,3-dione in a suitable inert solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl to the sample solution.

-

Basic Hydrolysis: Add 0.1 M NaOH to the sample solution.

-

Oxidative Degradation: Add 3% H₂O₂ to the sample solution.

-

Thermal Stress: Incubate the solid sample and the sample solution at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

-

-

Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate and quantify the parent compound and any degradation products.[10][11]

Photostability Testing

Objective: To assess the impact of light exposure on the stability of 4-Bromopentane-2,3-dione.[12]

Methodology:

-

Sample Preparation: Place the solid compound and a solution in a suitable inert solvent in chemically inert, transparent containers.

-

Control Sample: Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

-

Light Exposure: Expose the samples to a light source that produces a combination of visible and UV light, as specified in ICH guideline Q1B.[13] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

Analysis: At the end of the exposure period, analyze both the exposed and control samples using a validated stability-indicating method to determine the extent of degradation.

Hydrolysis as a Function of pH

Objective: To determine the rate of hydrolysis of 4-Bromopentane-2,3-dione at different pH values.[14][15]

Methodology:

-

Buffer Preparation: Prepare buffer solutions at environmentally relevant pH values (e.g., pH 4, 7, and 9).

-

Sample Preparation: Prepare solutions of 4-Bromopentane-2,3-dione in the respective buffer solutions. The concentration should be less than half of its solubility in water.[15]

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C).

-

Time Points and Analysis: Withdraw aliquots at predetermined time intervals and analyze them using a stability-indicating method to determine the concentration of the remaining 4-Bromopentane-2,3-dione.

-

Data Analysis: Calculate the rate of hydrolysis at each pH.

Thermal Stability Analysis

Objective: To determine the thermal stability and decomposition profile of 4-Bromopentane-2,3-dione.

Methodology:

-

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample of 4-Bromopentane-2,3-dione into the TGA instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature to identify decomposition temperatures.[4]

-

-

Differential Scanning Calorimetry (DSC):

-

Place a small, accurately weighed sample into a DSC pan.

-

Heat the sample at a constant rate.

-

Record the heat flow to and from the sample to detect thermal events such as melting and decomposition.[2]

-

A workflow for establishing the stability of 4-Bromopentane-2,3-dione is presented below:

Caption: Experimental Workflow for Stability Assessment.

Chemical Compatibility

Due to its reactive nature, the compatibility of 4-Bromopentane-2,3-dione with various materials and solvents must be carefully considered.

| Material/Solvent Class | Compatibility | Rationale |

| Protic Solvents (e.g., water, alcohols) | Poor | Can act as nucleophiles, leading to decomposition. |

| Aprotic Solvents (e.g., acetonitrile, THF, DCM) | Generally Good | Less likely to react with the compound. Ensure solvents are dry. |

| Basic Compounds (e.g., amines, hydroxides) | Poor | Can induce dehydrobromination. |

| Acidic Compounds | Caution Advised | May catalyze degradation, though generally more stable than in basic conditions. |

| Plastics | Testing Recommended | Some plastics may be susceptible to degradation or may leach impurities. Glassware is preferred. |

A systematic approach to chemical compatibility testing, such as that outlined in ASTM D543, can be employed to validate the suitability of specific materials.[1]

Conclusion

4-Bromopentane-2,3-dione is a synthetically valuable yet inherently unstable compound. Its stability is compromised by its susceptibility to nucleophilic attack, dehydrobromination, hydrolysis, and potential photodegradation and thermal decomposition. By understanding these potential degradation pathways, researchers can implement appropriate storage and handling procedures to preserve the integrity of the compound. The implementation of rigorous, standardized stability testing protocols is crucial for any research or development program utilizing this reactive intermediate. The experimental frameworks provided in this guide offer a robust starting point for establishing a comprehensive stability profile for 4-Bromopentane-2,3-dione, thereby ensuring the reliability and reproducibility of scientific outcomes.

References

-

Intertek. Chemical Compatibility ASTM D543. [Link]

-

ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. Published January 6, 2026. [Link]

-

ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

IChemE. Water reactive materials — incorporation into safety and environmental risk assessments. [Link]

-

OECD. Guidelines for the Testing of Chemicals. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

ICH. Q1A(R2) Guideline. [Link]

-

ResearchGate. (PDF) Determination of the expiration date of chemical solutions. Published August 10, 2025. [Link]

-

NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

EAG Laboratories. Chemical Compatibility. [Link]

-

ResearchGate. (PDF) Photostability testing of pharmaceutical products. Published August 10, 2025. [Link]

-

European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products. Published August 1, 2003. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Published August 14, 2025. [Link]

-

JRF Global. Hydrolysis:. [Link]

-

eCFR. 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [Link]

-

PubMed. Reactivity of Thermally Treated α-dicarbonyl Compounds. [Link]

-

SciSpace. Chemical Compatibility Testing Final Report Including Test Plans and Procedures. [Link]

-

SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Published April 15, 2020. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. Published March 24, 2025. [Link]

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

-

NIH. Experimental accelerated shelf life determination of a ready-to-eat processed food. [Link]

-

ICH. ICH Q1 guideline on stability testing of drug substances and drug products. Published April 30, 2025. [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products March 1996. [Link]

-

Analytice. Selection test for air stability and thermal stability according to OECD test no. 113. Published February 12, 2021. [Link]

-

SKZ Industrial Co., Limited. DSC vs TGA: What's the Difference in Thermal Analysis?. Published June 27, 2025. [Link]

-

Reddit. Are there any way to measure shelf life? : r/chemistry. Published December 18, 2025. [Link]

-

IJSDR. Stability indicating study by using different analytical techniques. [Link]

-

ResearchGate. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Published October 8, 2019. [Link]

-

YouTube. Four Step Testing Protocol for Chemical Compatibility. Published October 8, 2021. [Link]

-

EPA. Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. [Link]

-

FDA. Q1B Photostability Testing of New Drug Substances and Products March 1996. Published August 24, 2018. [Link]

-

UFBA. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Published July 26, 2013. [Link]

-

ICH. Quality Guidelines. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines. Published November 5, 2024. [Link]

-

Prime Process Safety Center. Water Reactivity Testing - UN Class 4. [Link]

-

ILT. How To Determine Chemical Expiration Dates and Avoid Safety Risks. Published June 24, 2025. [Link]

-

Ambar Lab. How we validate new laboratory reagents. Published March 7, 2023. [Link]

-

Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

-

AmbioPharm. What is a stability indicating method? | Peptide Testing. [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals, Section 1 : Physical-Chemical properties. [Link]

-

YouTube. Q1A (R2) A deep dive in Stability Studies. Published April 3, 2025. [Link]

-

GMP Insiders. Expiry Dates For Commercial And In-House Prepared Reagents In QC Labs. [Link]

Sources

- 1. Chemical Compatibility ASTM D543 [intertek.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. oecd.org [oecd.org]

- 6. tainstruments.com [tainstruments.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. sepscience.com [sepscience.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. fda.gov [fda.gov]

- 14. jrfglobal.com [jrfglobal.com]

- 15. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]

Reactivity of the alpha-bromo ketone in 4-Bromopentane-2,3-dione

An In-Depth Technical Guide to the Reactivity of the α-Bromo Ketone in 4-Bromopentane-2,3-dione

Abstract

α-Bromo ketones are a pivotal class of intermediates in organic synthesis, valued for their versatile reactivity that enables the construction of complex molecular architectures. This guide provides a comprehensive examination of 4-bromopentane-2,3-dione, a unique molecule featuring an α-bromo ketone moiety adjacent to a second carbonyl group. This arrangement introduces a fascinating interplay of electronic effects that govern its reaction pathways. We will dissect the synthesis, core reactivity profile—including nucleophilic substitution, elimination, and rearrangement reactions—and provide field-proven experimental protocols. Mechanistic pathways are elucidated with detailed diagrams to offer researchers, scientists, and drug development professionals a thorough understanding of this valuable synthetic building block.

Introduction: The Unique Structural Landscape of 4-Bromopentane-2,3-dione

The reactivity of α-halo ketones is a cornerstone of modern synthetic chemistry. The presence of a halogen atom alpha to a carbonyl group creates a highly reactive electrophilic center, primed for a variety of chemical transformations.[1] In 4-bromopentane-2,3-dione (CAS No. 21619-25-0), this reactive moiety is integrated into a 1,2-dicarbonyl system.[2]

The molecular structure, CH₃-CO-CO-CH(Br)-CH₃, reveals two key features that dictate its chemical behavior:

-

The α-Bromo Ketone System: The electron-withdrawing nature of the adjacent carbonyl group significantly activates the C-Br bond, making the bromine an excellent leaving group and the α-carbon highly susceptible to nucleophilic attack.

-

The 1,2-Dione Moiety: The contiguous carbonyl groups mutually enhance their electrophilicity and influence the acidity of adjacent protons, setting the stage for unique reactivity compared to simple α-bromo ketones.

This guide explores the synthetic utility of 4-bromopentane-2,3-dione by providing a detailed analysis of its primary reaction pathways, grounded in established chemical principles and supported by actionable experimental designs.

Synthesis of 4-Bromopentane-2,3-dione

The most direct and widely adopted method for synthesizing α-bromo ketones is the acid-catalyzed halogenation of the parent ketone.[3][4] This reaction proceeds through an enol intermediate, which acts as the nucleophile that attacks elemental bromine.[5][6] For 4-bromopentane-2,3-dione, the precursor is pentane-2,3-dione.

The acid catalyst serves to accelerate the keto-enol tautomerism, which is the rate-determining step of the reaction.[4][7] The enol form provides the necessary nucleophilic character at the α-carbon to react with the electrophilic bromine.

Experimental Protocol: Synthesis via Acid-Catalyzed Bromination

This protocol describes a representative procedure for the synthesis of 4-bromopentane-2,3-dione from pentane-2,3-dione.

Materials:

-

Pentane-2,3-dione

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Sodium bicarbonate solution (5%, aqueous)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentane-2,3-dione (1.0 eq) in glacial acetic acid.

-

Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel over 30-45 minutes with continuous stirring. Maintain the temperature below 10°C. Causality: Slow addition and cooling are critical to control the exothermicity of the reaction and prevent side reactions like di-bromination.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours, or until the characteristic red-brown color of bromine has faded.

-

Workup: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous layer with diethyl ether (3x).

-

Neutralization: Combine the organic extracts and wash with a 5% sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine. Self-Validation: The cessation of effervescence during the bicarbonate wash indicates complete neutralization of the acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-bromopentane-2,3-dione. Further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-bromopentane-2,3-dione.

Core Reactivity Profile

The dual functionality of 4-bromopentane-2,3-dione makes it a versatile substrate for several fundamental organic reactions.

Nucleophilic Substitution (SN2 Pathway)

The primary mode of reactivity for α-bromo ketones is nucleophilic substitution.[8] The electron-withdrawing carbonyl group polarizes the Cα-H bond and stabilizes the transition state of an SN2 reaction, leading to enhanced reactivity compared to simple alkyl halides.[8][9]

A wide array of nucleophiles can displace the bromide ion, providing access to a diverse range of functionalized dione products.[1][10]

Reaction Versatility with Common Nucleophiles

| Nucleophile (Reagent) | Product Class | Mechanistic Insight |

| Hydroxide (NaOH, KOH) | α-Hydroxy dione | SN2 displacement of Br⁻ by OH⁻.[9] |

| Alkoxide (NaOR) | α-Alkoxy dione | Forms ether linkage; base strength can induce competing elimination. |

| Amines (RNH₂, R₂NH) | α-Amino dione | Excellent nucleophiles; leads to key precursors for heterocycles. |

| Thiolates (NaSR) | α-Thioether dione | Soft nucleophiles that react efficiently at the α-carbon. |

| Cyanide (NaCN, KCN) | α-Cyano dione | Introduces a nitrile group, a versatile handle for further synthesis. |

General Mechanism: SN2 Displacement

Caption: General SN2 mechanism at the α-carbon.

Experimental Protocol: Synthesis of 4-Anilino-pentane-2,3-dione

Materials:

-

4-Bromopentane-2,3-dione

-

Aniline

-

Triethylamine (as a non-nucleophilic base)

-

Acetonitrile (solvent)

-

Round-bottom flask, condenser

Procedure:

-

Setup: Dissolve 4-bromopentane-2,3-dione (1.0 eq) in acetonitrile in a round-bottom flask.

-

Reagent Addition: Add aniline (1.1 eq) followed by triethylamine (1.2 eq) to the solution. Causality: Triethylamine acts as a scavenger for the HBr generated during the reaction, preventing the protonation of the aniline nucleophile and driving the reaction to completion.

-

Reaction: Heat the mixture to reflux (approx. 82°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with water to remove triethylammonium bromide salts. Dry the organic layer and concentrate. The crude product can be purified by column chromatography on silica gel.

Elimination (Dehydrobromination)

In the presence of a base, α-bromo ketones readily undergo an E2 elimination reaction to yield α,β-unsaturated ketones.[3][11] This reaction is a powerful method for introducing carbon-carbon double bonds in conjugation with a carbonyl group.[7]

For 4-bromopentane-2,3-dione, elimination of HBr would yield pent-4-ene-2,3-dione. The choice of base is critical; sterically hindered bases like pyridine or DBU are often employed to favor elimination over the competing SN2 substitution pathway.[3]

Mechanism: E2 Dehydrobromination

Caption: E2 elimination pathway for an α-bromo ketone.

Favorskii Rearrangement

The Favorskii rearrangement is a signature reaction of α-halo ketones possessing an α'-hydrogen.[12][13] When treated with a strong base, such as an alkoxide, these ketones rearrange to form carboxylic acid derivatives.[13] The reaction is proposed to proceed through a highly strained cyclopropanone intermediate.[14][15]

4-Bromopentane-2,3-dione has α'-hydrogens on the C5 methyl group, making it a suitable substrate for this rearrangement. Treatment with sodium methoxide would be expected to yield a methyl ester derivative after ring-opening of the cyclopropanone intermediate.

Mechanism: Favorskii Rearrangement

Caption: Stepwise mechanism of the Favorskii rearrangement.

Safety and Handling

As with most α-halo ketones, 4-bromopentane-2,3-dione should be handled with care. It is classified as a flammable liquid and vapor, and may cause skin, eye, and respiratory irritation.[2] General safety precautions for brominated organic compounds should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a well-ventilated fume hood.[16][17] All waste should be disposed of according to institutional and local regulations.

Conclusion

4-Bromopentane-2,3-dione emerges as a highly adaptable and reactive building block for chemical synthesis. Its reactivity is dominated by the α-bromo ketone moiety, leading to facile nucleophilic substitutions, base-induced eliminations, and the classic Favorskii rearrangement. The adjacent carbonyl group modulates this reactivity and provides an additional handle for subsequent transformations. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to leverage the unique chemical properties of this dione in the design and execution of novel synthetic strategies, particularly in the fields of medicinal chemistry and materials science.

References

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. Available at: [Link]

-

Wikipedia. (2023). Ketone halogenation. Available at: [Link]

-

Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Available at: [Link]

- McMurry, J. (n.d.).22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.

-

The Organic Chemistry Tutor. (2019). mechanism of alpha-halogenation of ketones. YouTube. Available at: [Link]

-

PubChem. (n.d.). 4-Bromopentane-2,3-dione. National Center for Biotechnology Information. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. Available at: [Link]

-

PubChem. (n.d.). (2S,3S,4R)-4-bromopentane-2,3-diol. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (2023). Favorskii rearrangement. Available at: [Link]

-

LookChem. (n.d.). 4-bromopentane-2,3-dione. Available at: [Link]

-

NROChemistry. (n.d.). Favorskii Rearrangement. Available at: [Link]

-

University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. UPSpace. Available at: [Link]

-

Chemguide. (n.d.). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. Available at: [Link]

-

LibreTexts. (2023). 9.2. Common nucleophilic substitution reactions. Available at: [Link]

-

Professor Dave Explains. (2022). Favorskii Rearrangement. YouTube. Available at: [Link]

-

Thermo Fisher Scientific. (2025). 3-Bromopentane Safety Data Sheet. Available at: [Link]

-

Bordwell, F. G., & Scamehorn, R. G. (1966). Favorskii Rearrangement of some a-Bromo-ketones. CORE. Available at: [Link]

Sources

- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 2. 4-Bromopentane-2,3-dione | C5H7BrO2 | CID 23321338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. fiveable.me [fiveable.me]

- 12. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 13. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

Solubility of 4-Bromopentane-2,3-dione in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromopentane-2,3-dione in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromopentane-2,3-dione, an α-halodiketone of significant interest in synthetic chemistry and drug development. We delve into the physicochemical properties of the molecule, grounding our solubility predictions in the fundamental principles of intermolecular forces. This document offers a theoretical framework for solubility, a detailed experimental protocol for its quantitative determination, and critical insights into the compound's stability and potential reactivity with various solvent classes. The aim is to equip researchers, chemists, and formulation scientists with the necessary knowledge to make informed decisions regarding solvent selection for reactions, purification, and analytical applications involving this versatile intermediate.

Introduction

4-Bromopentane-2,3-dione is a bifunctional molecule featuring two adjacent carbonyl groups and a reactive bromine atom in an alpha position. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. However, the successful application of any chemical reagent is fundamentally dependent on its behavior in solution. Understanding the solubility of 4-Bromopentane-2,3-dione is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, influences purification strategies such as crystallization and chromatography, and impacts the feasibility of formulation for screening and development. This guide provides a first-principles approach to understanding and predicting its solubility across a spectrum of common laboratory solvents.

Physicochemical Characterization of 4-Bromopentane-2,3-dione

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key characteristics of 4-Bromopentane-2,3-dione are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-bromopentane-2,3-dione | PubChem[1] |

| Molecular Formula | C₅H₇BrO₂ | PubChem[1] |

| Molecular Weight | 179.01 g/mol | PubChem[1] |

| SMILES | CC(C(=O)C(=O)C)Br | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 34.1 Ų | PubChem[1] |

| logP (Octanol-Water Partition Coeff.) | 0.92790 | LookChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

The structure possesses significant polarity due to the two carbonyl groups (C=O). The adjacent nature of these diketones and the presence of an electronegative bromine atom create a distinct electron-deficient character. The Topological Polar Surface Area (TPSA) of 34.1 Ų is moderate, suggesting that the molecule is not extremely polar but has sufficient polar character to interact with polar solvents. Crucially, while the carbonyl oxygens can act as hydrogen bond acceptors, the molecule lacks any hydrogen bond donating groups. This feature is pivotal in explaining its differential solubility between protic and aprotic solvents.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that substances with similar intermolecular forces are likely to be miscible. For 4-Bromopentane-2,3-dione, the following forces are in play:

-

London Dispersion Forces: Present in all molecules, these are weak, transient forces that will govern its interaction with nonpolar solvents.

-

Dipole-Dipole Interactions: The two highly polar carbonyl groups create a significant molecular dipole, allowing for strong electrostatic interactions with other polar molecules.

-

Hydrogen Bonding: The molecule can only act as a hydrogen bond acceptor. It will dissolve well in solvents that are strong hydrogen bond donors (e.g., alcohols, water) but cannot form hydrogen bonds with solvents that are only acceptors (e.g., acetone).

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile & Solvent Selection Rationale

Based on the principles above, we can predict the solubility of 4-Bromopentane-2,3-dione in various solvent classes.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . The weak London dispersion forces offered by these solvents are insufficient to overcome the strong dipole-dipole interactions between the solute molecules.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Acetonitrile, Ethyl Acetate, THF): Solubility is predicted to be high . These solvents possess significant dipoles that can effectively solvate the polar diketone structure through strong dipole-dipole interactions. Acetone, being a ketone itself, is structurally very compatible.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility is expected to be moderate to high . These solvents can engage in both dipole-dipole interactions and hydrogen bonding, where the solvent's hydroxyl group acts as a hydrogen bond donor to the solute's carbonyl oxygens. However, the five-carbon aliphatic backbone limits miscibility, especially in water. Generally, organic compounds with more than four carbon atoms for every one oxygen or nitrogen atom see a significant decrease in water solubility.[3]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a robust experimental protocol is required. The following gravimetric method provides a reliable, self-validating system for determining solubility.

Objective: To determine the solubility of 4-Bromopentane-2,3-dione in a given solvent at a specified temperature (e.g., 25 °C) in mg/mL.

Materials:

-

4-Bromopentane-2,3-dione (solute)

-

Selected organic solvents (analytical grade)

-

2 mL glass vials with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Calibrated micropipettes

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Pre-weighed glass sample pans or vials for drying

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Bromopentane-2,3-dione to a 2 mL vial (e.g., ~100 mg). "Excess" ensures that undissolved solid remains.

-

Add 1.0 mL of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution is constant. A longer time validates that dissolution is complete.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours for the excess solid to settle.

-

Alternatively, centrifuge the vial at a low speed (e.g., 2000 rpm for 5 minutes) to pellet the undissolved solid. This step is critical to avoid aspirating solid particles.

-

-

Sample Collection:

-

Carefully withdraw a precise aliquot of the clear supernatant (e.g., 0.500 mL) using a calibrated micropipette.

-

To ensure no solid particulates are transferred, pass the aliquot through a syringe filter into a pre-weighed (tared) sample pan or vial.

-

-

Solvent Evaporation:

-

Place the sample pan in a vacuum oven at a mild temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight is achieved. Avoid high heat to prevent degradation of the compound.

-

-

Data Analysis:

-

Measure the final weight of the pan containing the dried solute.

-

Calculate the solubility using the formula: Solubility (mg/mL) = (Final Weight - Tare Weight) / Volume of Aliquot (mL)

-

Caption: Experimental workflow for solubility determination.

Summary of Expected Solubility Data

This table summarizes the predicted qualitative solubility and provides a template for recording quantitative experimental results.

| Solvent Class | Solvent | Predicted Solubility | Experimental Value (mg/mL at 25°C) |

| Nonpolar | n-Hexane | Insoluble / Very Low | |

| Toluene | Low | ||

| Polar Aprotic | Dichloromethane (DCM) | Soluble / High | |

| Acetone | Very Soluble / High | ||

| Acetonitrile (ACN) | Soluble / High | ||

| Ethyl Acetate (EtOAc) | Soluble / High | ||

| Tetrahydrofuran (THF) | Soluble / High | ||

| Polar Protic | Methanol | Soluble / High | |

| Ethanol | Soluble / High | ||

| Isopropanol | Moderate | ||

| Water | Low |

Critical Considerations: Stability and Reactivity

A key field-proven insight is that α-haloketones are not inert; they are potent electrophiles and alkylating agents.[4][5] This reactivity has profound implications for solvent choice, as the solvent can sometimes participate in the reaction.

-

Nucleophilic Solvents: Protic solvents like alcohols (methanol, ethanol) can act as nucleophiles, especially in the presence of trace base or upon heating, potentially leading to solvolysis and formation of byproducts. While dissolution may occur, the compound's integrity over time could be compromised.

-

Basic Solvents/Additives: Solvents containing basic impurities or reactions run with basic additives (e.g., amines, carbonates) can induce the Favorskii rearrangement , a classic reaction of α-haloketones.[5] Therefore, solvents like pyridine or triethylamine should be considered reactive, not just as dissolving media.

-

Storage in Solution: Due to its reactivity, it is strongly recommended that solutions of 4-Bromopentane-2,3-dione are prepared fresh and not stored for extended periods, particularly in protic or potentially nucleophilic solvents.[6] For inert storage in solution, a dry, non-nucleophilic polar aprotic solvent like dichloromethane or acetonitrile is preferable.

Conclusion

4-Bromopentane-2,3-dione exhibits a solubility profile dominated by its polar diketone functionality. It is predicted to be highly soluble in polar aprotic solvents and moderately to highly soluble in polar protic solvents, with poor solubility in nonpolar media. The provided experimental protocol offers a reliable method for quantifying these solubilities. However, researchers must remain vigilant to the inherent reactivity of the α-haloketone moiety. The choice of solvent should not only be based on solubility but also on the chemical compatibility and potential for unwanted side reactions, ensuring the integrity of the molecule for its intended application.

References

-

PubChem. (n.d.). 4-Bromopentane-2,3-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Al-Mousawi, S. M., Moustafa, A. H., & Elnagdi, M. H. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(2), 1058–1124. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

LookChem. (n.d.). 4-bromopentane-2,3-dione. Retrieved from [Link]

-

ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

O'Connor, R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Van der Heggen, S., & De Kimpe, N. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(12), 3583. Retrieved from [Link]

Sources

- 1. 4-Bromopentane-2,3-dione | C5H7BrO2 | CID 23321338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-bromopentane-2,3-dione|lookchem [lookchem.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 6. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]

Application Notes & Protocols: The Versatility of 4-Bromopentane-2,3-dione in Modern Heterocyclic Synthesis

Introduction: Unlocking Heterocyclic Diversity with a Trifunctional Synthon

In the landscape of organic synthesis, particularly in the realm of drug discovery and materials science, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are cornerstones of a vast array of biologically active compounds and functional materials. 4-Bromopentane-2,3-dione emerges as a highly valuable and versatile starting material in this context. Its chemical architecture, featuring a vicinal dicarbonyl moiety and an α-bromo substituent, presents three distinct electrophilic centers. This trifunctionality allows for a diverse range of cyclocondensation reactions, enabling access to several key heterocyclic families from a single, readily accessible precursor.

This guide provides an in-depth exploration of the synthetic utility of 4-bromopentane-2,3-dione. We will delve into the mechanistic underpinnings of its reactions and provide detailed, field-proven protocols for the synthesis of substituted pyrazines, imidazoles, and thiazoles. The experimental choices outlined in the following sections are rationalized to ensure reproducibility and high yields, offering a robust foundation for researchers, scientists, and drug development professionals.

Synthesis of Substituted Pyrazine Derivatives